molecular formula C16H19N3O2S B2886829 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 1007193-20-5

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Cat. No. B2886829
CAS RN: 1007193-20-5
M. Wt: 317.41
InChI Key: QOMIHWZZTLWLPQ-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Agents

A study by Palkar et al. (2017) described the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel analogs with antibacterial activity, specifically against Staphylococcus aureus and Bacillus subtilis. These compounds, while structurally different, share the common feature of being designed for specific biological activity, indicating a potential research application for N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide in antimicrobial studies (Palkar et al., 2017).

Cytotoxic Activity for Cancer Research

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated significant cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. This suggests that related compounds, including N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, could be explored for their cytotoxic properties and potential applications in cancer therapy (Deady et al., 2003).

Heterocyclic Synthesis and Molecular Interactions

The synthesis and crystal structure analysis of related heterocyclic compounds, as detailed by Prabhuswamy et al. (2016), provide a foundation for understanding the molecular interactions and structural characteristics of similar compounds. Such studies are crucial for drug design and development, indicating a research application in elucidating the structure-activity relationships of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide (Prabhuswamy et al., 2016).

Antitumor Evaluation

A study on the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines by El-Naggar et al. (2018) highlights the potential of related compounds in antitumor activity. This indicates a potential application for N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide in cancer research, specifically in evaluating its antitumor properties (El-Naggar et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-4-15(20)17-16-12-8-22(21)9-13(12)18-19(16)14-7-5-6-10(2)11(14)3/h5-7H,4,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMIHWZZTLWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

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